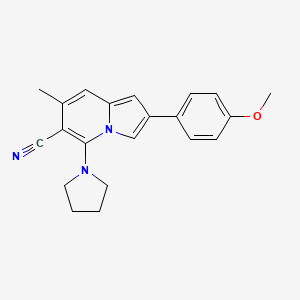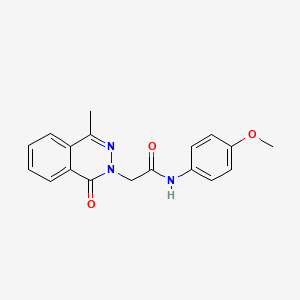![molecular formula C13H15N3 B5604819 2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)
2-[2-(1-phenylhydrazino)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-[2-(1-phenylhydrazino)ethyl]pyridine" represents a class of compounds with potential interest in various fields of chemistry due to the presence of both pyridine and phenylhydrazino groups. These groups are known for their reactivity and ability to participate in numerous chemical reactions, making this compound a subject of interest for synthesis and structural analysis.
Synthesis Analysis
Research on closely related compounds, such as 2-(1-methylhydrazinyl)pyridine, highlights methods for synthesizing bidentate directing groups for cobalt-catalyzed C(sp2)-H alkenylation/annulation, indicating the potential synthetic routes that might be applicable to "this compound" (Zhai et al., 2017).
Molecular Structure Analysis
Vibrational spectra and crystal structure analysis through X-ray diffraction and DFT quantum chemical calculations on similar compounds provide insights into the molecular and crystal structures, emphasizing the importance of the hydrazo bond and hydrogen bonding in determining the compound's geometry (Kucharska et al., 2013).
Chemical Reactions and Properties
The utility of related hydrazinyl pyridines as directing groups in catalytic reactions suggests that "this compound" could also facilitate various transformations, including C-H bond activation and alkenylation/annulation reactions, pointing to its valuable chemical properties (Zhai et al., 2017).
Physical Properties Analysis
The study of compounds with similar structural features reveals their vibrational properties and potential dimer formation through hydrogen bonding, which might also apply to "this compound," indicating its physical characteristics such as melting point, solubility, and stability (Kucharska et al., 2013).
Chemical Properties Analysis
The chemical reactivity of related compounds, including their participation in catalytic cycles and potential as intermediates in organic synthesis, provides a basis for understanding the chemical behavior of "this compound." The presence of the phenylhydrazino and ethylpyridine moieties suggests a propensity for nucleophilic attacks, redox reactions, and the formation of complexes with metals (Zhai et al., 2017).
Propiedades
IUPAC Name |
1-phenyl-1-(2-pyridin-2-ylethyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-16(13-7-2-1-3-8-13)11-9-12-6-4-5-10-15-12/h1-8,10H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAIUVODWPVVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)

![(4aS*,7aR*)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)
![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
![N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5604808.png)

![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)